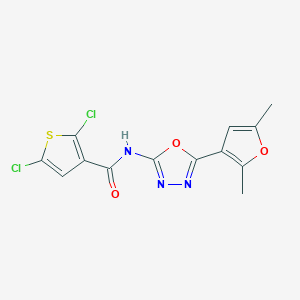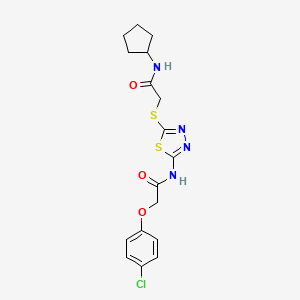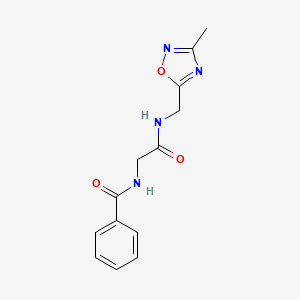![molecular formula C19H15Cl2N3O2 B2701555 4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) CAS No. 40530-26-5](/img/structure/B2701555.png)
4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)” is a synthetic chemical compound . It is used to make polyurethane products that are a significant component of many common appliances . These are widely used in items such as gear systems in modern office and home appliances, sporting goods, mouldings for motor vehicle body parts, and military equipment . The compound is commonly used as a coating to set other glues, plastics, and adhesives . Its main purpose is to act as a curing agent for other polyurethane and elastomer compounds .
Molecular Structure Analysis
The molecular formula of “4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)” is C19H15Cl2N3O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
“4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)” is a tan to colourless solid with no odour . It has a melting point of 110°C and a specific gravity of 1.44 . It is moderately soluble in water but soluble in alcohol, ether, organic, and some solvents . When heated to the point of decomposing, it gives off toxic fumes of hydrochloric acid, complex organic compounds, and oxides of nitrogen .Wissenschaftliche Forschungsanwendungen
Kinetic Studies
Proton abstraction reactions involving similar nitrophenyl compounds have been extensively studied for their kinetic behaviors, providing insights into reaction mechanisms and the influence of solvents and temperatures on reaction rates. For example, Jarczewski and Binkowska (2001) explored proton abstraction from 4-nitrophenyl[bis(ethylsulphonyl)]methane, finding significant rates of proton transfer in acetonitrile solvent, which could have implications for understanding and designing similar chemical reactions involving "4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)" (Jarczewski & Binkowska, 2001).
Structural Studies
Structural analysis through X-ray diffraction and spectroscopic methods offers critical insights into the molecular conformation and electron distribution, which are essential for predicting reactivity and designing materials with specific properties. Binkowska et al. (2009) conducted structural studies on 4-nitrophenyl[bis(benzylthio)]methane, revealing the impact of steric hindrances on acidic properties, which could be relevant for analogous studies on "4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)" (Binkowska, Ratajczak-Sitarz, Katrusiak, & Jarczewski, 2009).
Synthesis and Characterization
The synthesis and characterization of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes highlight the potential for creating complex molecules with specific functionalities. Such studies are foundational for developing new materials or chemicals based on "4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)." Sarma and Baruah (2004) demonstrated the synthesis of leuco-dye compounds, indicating the vast potential for synthesizing novel compounds with unique properties (Sarma & Baruah, 2004).
Applications in Materials Science
The application in materials science, particularly in creating metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal, represents a growing area of interest. Zhao et al. (2017) constructed thiophene-based MOFs, demonstrating their efficiency as luminescent sensory materials and for trapping contaminants, which suggests potential applications for derivatives of "4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)" in similar contexts (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Safety and Hazards
Exposure to “4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)” can result in symptoms such as distress in the digestive system as well as burning of the skin, hands, and face where direct contact has taken place . It can interfere with the ability of blood to carry oxygen and result in headaches, dizziness, nausea, and result in a bluish colour in the lips and skin . It is probably a cancer-causing agent in humans .
Eigenschaften
IUPAC Name |
4-[(4-amino-3-chlorophenyl)-(3-nitrophenyl)methyl]-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-9-12(4-6-17(15)22)19(13-5-7-18(23)16(21)10-13)11-2-1-3-14(8-11)24(25)26/h1-10,19H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBXTLMPVLGSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=C(C=C2)N)Cl)C3=CC(=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)



![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)
